molecular formula C14H18N2O3S B512956 1-((4-ethoxy-2,5-dimethylphenyl)sulfonyl)-2-methyl-1H-imidazole CAS No. 898639-81-1

1-((4-ethoxy-2,5-dimethylphenyl)sulfonyl)-2-methyl-1H-imidazole

Cat. No.: B512956
CAS No.: 898639-81-1
M. Wt: 294.37g/mol
InChI Key: IKXPXNONEXCONF-UHFFFAOYSA-N
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Description

1-((4-ethoxy-2,5-dimethylphenyl)sulfonyl)-2-methyl-1H-imidazole is an organic compound that belongs to the class of sulfonyl imidazoles This compound is characterized by the presence of an imidazole ring substituted with a sulfonyl group and an ethoxy-dimethylphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((4-ethoxy-2,5-dimethylphenyl)sulfonyl)-2-methyl-1H-imidazole typically involves the reaction of 4-ethoxy-2,5-dimethylbenzenesulfonyl chloride with 2-methylimidazole. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to more efficient and scalable production processes.

Chemical Reactions Analysis

Types of Reactions

1-((4-ethoxy-2,5-dimethylphenyl)sulfonyl)-2-methyl-1H-imidazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the ethoxy group.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted imidazoles depending on the nucleophile used.

Scientific Research Applications

1-((4-ethoxy-2,5-dimethylphenyl)sulfonyl)-2-methyl-1H-imidazole has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-((4-ethoxy-2,5-dimethylphenyl)sulfonyl)-2-methyl-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. The ethoxy-dimethylphenyl moiety may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 1-((4-ethoxy-2,5-dimethylphenyl)sulfonyl)-4-methylpiperazine
  • 1-((4-ethoxy-2,5-dimethylphenyl)sulfonyl)-1H-benzimidazole
  • 1-((4-ethoxy-2,5-dimethylphenyl)sulfonyl)-3,5-dimethylpiperidine

Uniqueness

1-((4-ethoxy-2,5-dimethylphenyl)sulfonyl)-2-methyl-1H-imidazole is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties. Its combination of a sulfonyl group with an ethoxy-dimethylphenyl moiety makes it a versatile compound for various applications in research and industry.

Biological Activity

1-((4-ethoxy-2,5-dimethylphenyl)sulfonyl)-2-methyl-1H-imidazole, with the CAS number 898639-81-1, is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including antibacterial, antifungal, anti-inflammatory, and antiviral activities, supported by relevant data tables and case studies.

The compound has the following chemical characteristics:

PropertyDetails
Molecular Formula C₁₄H₁₈N₂O₃S
Molecular Weight 294.37 g/mol
CAS Number 898639-81-1

Antibacterial Activity

Research has demonstrated that imidazole derivatives exhibit notable antibacterial properties. Studies involving similar compounds have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli. For instance, Jain et al. synthesized related imidazole compounds and evaluated their antimicrobial activity using the cylinder well diffusion method. The results indicated that certain derivatives had significant antibacterial effects compared to standard antibiotics like Norfloxacin .

Antifungal Activity

The antifungal potential of imidazole derivatives has also been explored. In one study, two imidazole compounds exhibited considerable antifungal activity with a minimum inhibitory concentration (MIC) of 12.5 μg/mL against tested fungal strains . This suggests that this compound may possess similar antifungal properties.

Anti-inflammatory Activity

The anti-inflammatory effects of imidazole derivatives have been documented in various studies. A series of synthesized compounds were evaluated for their anti-inflammatory activity in vivo, showing promising results in reducing inflammation associated with microbial infections . Compounds that share structural similarities with this compound may also exhibit dual anti-inflammatory and antifungal activities.

Antiviral Activity

Recent investigations into imidazole derivatives have highlighted their potential as antiviral agents. Compounds similar to this compound have been shown to inhibit viral replication effectively in vitro against strains such as HIV and dengue virus . This positions them as candidates for further research in antiviral drug development.

Case Studies

Several case studies illustrate the biological activity of imidazole derivatives:

  • Study on Antibacterial Efficacy : Jain et al. reported that certain synthesized imidazoles displayed significant antibacterial activity against E. coli and B. subtilis, suggesting a promising therapeutic application for infections caused by these bacteria .
  • Evaluation of Antifungal Properties : A study demonstrated that specific imidazole compounds had MIC values comparable to established antifungal agents, indicating their potential utility in treating fungal infections .
  • Analysis of Anti-inflammatory Effects : Research into multi-substituted imidazoles revealed compounds with dual action—anti-inflammatory and antifungal—showing reduced gastrointestinal irritation compared to traditional therapies .

Properties

IUPAC Name

1-(4-ethoxy-2,5-dimethylphenyl)sulfonyl-2-methylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3S/c1-5-19-13-8-11(3)14(9-10(13)2)20(17,18)16-7-6-15-12(16)4/h6-9H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKXPXNONEXCONF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)C)S(=O)(=O)N2C=CN=C2C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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